molecular formula C9H7NO2S2 B1267652 (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid CAS No. 59794-34-2

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Cat. No. B1267652
CAS RN: 59794-34-2
M. Wt: 225.3 g/mol
InChI Key: GFQJZSIWWOBJKT-UHFFFAOYSA-N
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Description

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid, also known as 2-thioxobenzothiazole acetic acid, is an organic compound belonging to the family of thioxobenzothiazole acids. It is a colorless solid with a molecular formula of C7H5NO2S. This compound has a variety of applications in the field of scientific research, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The compound {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, a derivative of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid, was synthesized and characterized using various techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. This provided detailed insights into its structural and chemical properties (Aydin et al., 2010).

Pharmacological and Biological Activities

  • Aldose Reductase Inhibition : Derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, closely related to this compound, were identified as potent aldose reductase inhibitors. These compounds showed high efficacy, suggesting potential applications in treating conditions related to aldose reductase activity (Kučerová-Chlupáčová et al., 2020).

  • Antifungal Applications : Some derivatives of this compound demonstrated significant antifungal properties, specifically against Candida and Trichosporon species. This indicates its potential as a therapeutic agent in fungal infections (Doležel et al., 2009).

Chemical Sensing and Material Science Applications

  • Fluorescent Chemical Sensor : A derivative of this compound was developed as a selective fluorescent chemical sensor for Co2+. This suggests its potential application in the development of sensitive detection tools for specific metal ions (Li Rui-j, 2013).

  • Modification of Starch for Enhanced Properties : The compound was used to modify starch, which enhanced its light absorption and thermal stability. This modified starch could find applications in eco-friendly products like dyes, inks, and paints (Chandran et al., 2012).

properties

IUPAC Name

2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQJZSIWWOBJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325947
Record name (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59794-34-2
Record name NSC522074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred slurry containing 10.3 g (0.05 mol) of 2-thioxo-3-benzothiazolineacetonitrile and 150 ml of 30% sulfuric acid (by volume) was heated at reflux for 2 hours. After cooling to 25° C., 800 ml of water was added and stirring was continued for 30 minutes at 25°-30° C. The solid was collected by filtration, washed with water until neutral to litmus, and air-dried at 25°-30° C. The product, 2-thioxo-3(2H)-benzothiazoleacetic acid was obtained in 90% yield , m.p. 187°-189° C. After recrystallization from 1,2-dichloroethane the crystals melted at 192°-193° C.
Name
2-thioxo-3-benzothiazolineacetonitrile
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

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